molecular formula C12H18ClNO2 B14010654 3-chloro-N,N-bis(ethoxymethyl)aniline CAS No. 88596-37-6

3-chloro-N,N-bis(ethoxymethyl)aniline

Cat. No.: B14010654
CAS No.: 88596-37-6
M. Wt: 243.73 g/mol
InChI Key: MCFATLNXFDCPKD-UHFFFAOYSA-N
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Description

3-chloro-N,N-bis(ethoxymethyl)aniline is an organic compound with the molecular formula C12H18ClNO2. It is characterized by the presence of a chloro group attached to an aniline ring, along with two ethoxymethyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-bis(ethoxymethyl)aniline typically involves the reaction of 3-chloroaniline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-bis(ethoxymethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile employed .

Scientific Research Applications

3-chloro-N,N-bis(ethoxymethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N,N-bis(ethoxymethyl)aniline involves its interaction with specific molecular targets. The chloro group and ethoxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N,N-bis(ethoxymethyl)aniline is unique due to the presence of both the chloro group and ethoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .

Properties

CAS No.

88596-37-6

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

3-chloro-N,N-bis(ethoxymethyl)aniline

InChI

InChI=1S/C12H18ClNO2/c1-3-15-9-14(10-16-4-2)12-7-5-6-11(13)8-12/h5-8H,3-4,9-10H2,1-2H3

InChI Key

MCFATLNXFDCPKD-UHFFFAOYSA-N

Canonical SMILES

CCOCN(COCC)C1=CC(=CC=C1)Cl

Origin of Product

United States

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